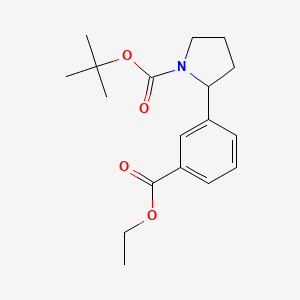![molecular formula C8H6F3N3OS2 B1447886 5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine CAS No. 1993122-63-6](/img/structure/B1447886.png)
5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine
Overview
Description
The compound “5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine” is an organic molecule that contains a trifluoromethyl group, a furyl group, a thiadiazol group, and an amine group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could impart a degree of electronegativity to the molecule, while the furyl, thiadiazol, and amine groups could contribute to its aromaticity and potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. The trifluoromethyl group could potentially undergo various substitution reactions, while the furyl group could participate in electrophilic aromatic substitution reactions . The thiadiazol and amine groups could also potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could contribute to its lipophilicity, while the furyl, thiadiazol, and amine groups could influence its polarity and potential for hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of thiadiazole derivatives, including compounds similar to "5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine," has been extensively studied. These compounds are considered important intermediates in designing novel biologically active compounds. Abdel-Wahab (2017) discussed strategies for synthesizing thiadiazolotriazines, highlighting the potential of 1,3,4-thiadiazole derivatives in medicinal chemistry due to their versatile pharmacophore scaffolds, which offer wide possibilities for chemical modification and diverse pharmacological potential (Abdel-Wahab, 2017).
Biological Activities
Antimicrobial and Anti-inflammatory Properties
Research has demonstrated the significant biological activities of 1,3,4-thiadiazole derivatives, including antimicrobial and anti-inflammatory effects. Alam (2018) reviewed the antimicrobial activity of thiadiazole derivatives, indicating their potential as antimicrobial, anti-inflammatory, antitubercular, and antidiabetic agents among other pharmacological activities (Alam, 2018).
Pharmacological Potential
The versatile pharmacological potential of 1,3,4-thiadiazole and oxadiazole heterocycles has been established, with applications spanning antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. Lelyukh (2019) emphasized the importance of these heterocycles as pharmacophore scaffolds in medicinal chemistry, highlighting their significance in the development of new drug-like molecules (Lelyukh, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[[5-(trifluoromethyl)furan-2-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3OS2/c9-8(10,11)5-2-1-4(15-5)3-16-7-14-13-6(12)17-7/h1-2H,3H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAHPRLSWLGTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



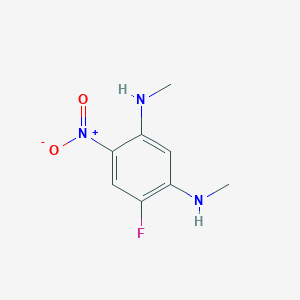


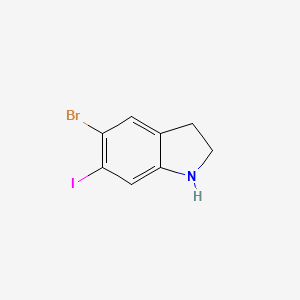

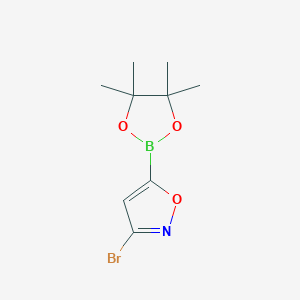
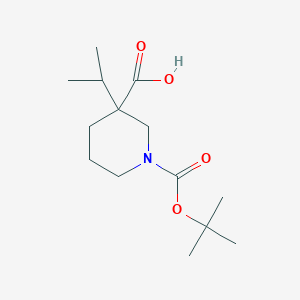
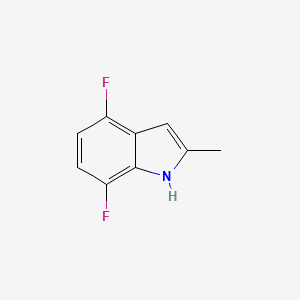

![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)
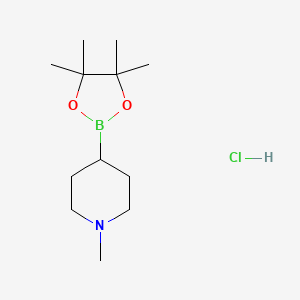
![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)
![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)
